molecular formula C11H15N5O5 B147621 7-Methylguanosine CAS No. 20244-86-4

7-Methylguanosine

Numéro de catalogue B147621
Numéro CAS: 20244-86-4
Poids moléculaire: 297.27 g/mol
Clé InChI: GBTRZXQMVWGLQX-KQYNXXCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Methylguanosine (m7G) is a modified nucleoside found in transfer RNA (tRNA) across various species, including eubacteria, eukaryotes, and some archaea. It is typically located at position 46 in the variable region of tRNA and is a product of the tRNA (m7G46) methyltransferase enzyme. This modification plays a crucial role in stabilizing the tRNA structure by forming a tertiary base pair with C13-G22. The physiological functions of m7G46 in tRNA are diverse, ranging from controlling the amount of other tRNA modifications in thermophilic bacteria to contributing to pathogenic infectivity and being associated with several diseases .

Synthesis Analysis

The synthesis of m7G in tRNA involves specific methyltransferase enzymes. In yeast, two proteins, Trm8 and Trm82, form a complex required for the m7G modification at position 46. Trm8 contains an S-adenosylmethionine binding domain and is highly conserved across prokaryotes and eukaryotes, while Trm82 contains putative WD40 repeats. Both proteins are necessary for the methyltransferase activity, and their human counterparts, METTL1 and WDR4, retain this function in eukaryotes .

Molecular Structure Analysis

The molecular structure of m7G has been analyzed through various methods, including immunoelectron microscopy, which has localized the modification in the small subunits of ribosomes from Escherichia coli and chloroplasts. This localization supports the proposed common evolutionary origin of these ribosomes . Additionally, the crystal structure of a complex between 7-methylguanosine and its iodide has revealed a novel reverse Watson-Crick type base pairing, which suggests that alkylation at the N(7) position may disrupt the formation of the normal GC base pair .

Chemical Reactions Analysis

7-Methylguanosine can participate in various chemical reactions. For instance, it can be detected in DNA as 7-methyldeoxyguanosine (7-mdGua) using antibodies raised against its imidazole ring-open form. This detection method has potential applications in molecular epidemiology to determine human exposure to environmental methylating agents such as nitrosamines . Moreover, the abnormal base can be introduced into copolymers of nucleic acids, affecting their template activity for polypeptide synthesis in vitro .

Physical and Chemical Properties Analysis

The physical and chemical properties of m7G have been studied using proton magnetic resonance and infrared absorption, indicating the presence of labile hydrogen groups that undergo rapid exchange reactions with solvent molecules. These properties are influenced by the solvent and pH conditions . Additionally, m7G nucleotides labeled with acetylpyrene (AcPy) exhibit unique fluorescent properties that can be utilized to study mRNA cap-related processes and evaluate inhibitors of the DcpS enzyme .

Applications De Recherche Scientifique

mRNA Cap Methylation

7-Methylguanosine (m7G) plays a crucial role in the methylation of mRNA caps. This modification is fundamental for efficient gene expression and cell viability. The methylation of the guanosine cap is vital for the translation of most cellular mRNAs across various eukaryotic organisms. Additionally, it influences several cellular processes, including transcription, splicing, polyadenylation, and nuclear export of mRNA (Cowling, 2009).

miRNA Processing

The presence of m7G within certain microRNAs (miRNAs) that inhibit cell migration has been demonstrated. METTL1, a methyltransferase, mediates m7G methylation within these miRNAs, significantly affecting cell migration. Furthermore, METTL1-mediated methylation is shown to enhance the processing of let-7 miRNA by altering the secondary structure of the primary miRNA transcript, which highlights the role of m7G in the regulation of miRNA structure and biogenesis (Pandolfini et al., 2019).

mRNA Cap Recognition

The specific recognition of an m7G mRNA cap is a pivotal step in gene expression. Cellular and viral proteins have developed intricate mechanisms to bind specifically to the m7G moiety. The interaction involves a complex pattern of pi-pi stacking and hydrogen bonding with the m7G base, emphasizing the precise nature of this molecular recognition process (Hsu et al., 2000).

Internal m7G in mRNA

Apart from its presence at the 5' cap of mRNA, m7G is also found internally within mammalian mRNA. The distribution and functional implications of these internal m7G sites within mRNA are being explored, indicating a broader role of this modification in mRNA biology (Zhang et al., 2019).

Bioinformatics Tools for m7G Detection

Bioinformatics tools, such as XG-m7G, have been developed to identify m7G sites in transcriptomes. These tools use advanced algorithms to differentiate m7G sites and provide interpretable insights, showcasing the integration of computational methods in understanding mRNA modifications (Bi et al., 2020).

Cap-Binding Complex and Gene Expression

The cap-binding complex (CBC) is a mediator of 7mG functions and plays a crucial role in several gene expression mechanisms. The interaction between CBC and 7mG is essential for processes like transcription, splicing, transcript export, and translation, highlighting the multifaceted role of 7mG in gene expression regulation (Gonatopoulos-Pournatzis & Cowling, 2013).

Glycosidic Bond Stability and Methylation

Studies on the glycosidic bond stability of various methylguanosines, including 7-methylguanosine, reveal that methylation at the N7 position intrinsically alters the glycosidic bond stability and nucleoside geometry. This suggests that 7-methylguanosine modification has significant implications in nucleic acid biochemistry and stability (Devereaux et al., 2018).

Orientations Futures

The future directions of 7-Methylguanosine research are promising. It is a potential biomarker for some types of cancer, which could lead to new diagnostic methods . Additionally, understanding the role of 7-Methylguanosine in mRNA could lead to new insights into gene expression and regulation .

Propriétés

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAROSJZRTIOK-KQYNXXCUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942368
Record name 7-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Methylguanosine

CAS RN

20244-86-4
Record name 7-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20244-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 °C
Record name 7-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,700
Citations
C Tomikawa - International journal of molecular sciences, 2018 - mdpi.com
… The 7-methylguanosine modifications occur not only in tRNA, but also in other RNA species … 7-methylguanosine is observed in 16S rRNA of aminoglycoside-producing Actinobacteria, …
Number of citations: 150 www.mdpi.com
S Muthukrishnan, GW Both, Y Furuichi, AJ Shatkin - Nature, 1975 - nature.com
… Furthermore, these methylated mRNAs all contain at their 5'-termini a blocked structure consisting of 7-methylguanosine linked by a pyrophosphate bridge to a 2'-O-methylated purine, …
Number of citations: 518 www.nature.com
K Tomoo, X Shen, K Okabe, Y Nozoe… - Biochemical …, 2002 - portlandpress.com
… initiation factor (eIF) 4E complexed with two mRNA cap analogues [7-methylguanosine 5h-triphosphate (m(GTP) and P"-7methylguanosine-P$-adenosine-5h,5h-triphosphate (m(GpppA…
Number of citations: 166 portlandpress.com
A Alexandrov, MR Martzen, EM Phizicky - Rna, 2002 - cambridge.org
7-methylguanosine (m7G) modification of tRNA occurs widely in eukaryotes and bacteria, is nearly always found at position 46, and is one of the few modifications that confers a positive …
Number of citations: 284 www.cambridge.org
E Darzynkiewicz, I Ekiel, SM Tahara, LS Seliger… - Biochemistry, 1985 - ACS Publications
… nucleotide derivatives of 7-methylguanosine and guanosine … Derivatives of 7-methylguanosine 5'-phosphate (m7GMP) … of guanosine and 7-methylguanosine nucleotides confirm and …
Number of citations: 99 pubs.acs.org
JM Chu, TT Ye, CJ Ma, MD Lan, T Liu… - ACS chemical …, 2018 - ACS Publications
The recent discovery of reversible chemical modifications on mRNA has opened a new era of post-transcriptional gene regulation in eukaryotes. Among the 15 types of modifications …
Number of citations: 56 pubs.acs.org
GW Both, Y Furuichi, S Muthukrishnan, AJ Shatkin - Cell, 1975 - cell.com
… Binding to Reovirus mRNA in Protein Synthesis Requires 5’ Terminal 7-Methylguanosine … of 5’ terminal 7-methylguanosine (m7G) is essential for translation in vitro (Both, Banerjee, and …
Number of citations: 280 www.cell.com
SS Bradrick, M Gromeier - PloS one, 2009 - journals.plos.org
Background A unique attribute of RNA molecules synthesized by RNA polymerase II is the presence of a 7-methylguanosine (m 7 G) cap structure added co-transcriptionally to the 5′ …
Number of citations: 62 journals.plos.org
E Kulikowska, A Bzowska, J Wierzchowski… - Biochimica et Biophysica …, 1986 - Elsevier
… This directed our attention to 7-methylinosine and 7-methylguanosine, both of which are known to be fluorescent [7,8], and the latter of which is a constituent of some tRNAs and of the 5'-…
Number of citations: 108 www.sciencedirect.com
RM Krug, MA Morgan, AJ Shatkin - Journal of virology, 1976 - Am Soc Microbiol
… The remaining methyl-3H radioactivity was in 5'-terminal cap structures that consisted of 7-methylguanosine in pyrophosphate linkage to 2'-o-methyladenosine, N6, 2'-O-…
Number of citations: 309 journals.asm.org

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